6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
Description
IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-prop-2-enylindeno[1,2-c]isoquinoline-5,11-dione . This nomenclature systematically describes its polycyclic framework and substituents:
- The indenoisoquinoline core comprises a fused bicyclic system combining indene (a benzene ring fused to a cyclopentene ring) and isoquinoline (a benzene ring fused to a pyridine ring with a nitrogen atom at position 2).
- The numbering begins at the nitrogen atom in the isoquinoline moiety, proceeding through the fused rings. The allyl group (prop-2-enyl) is attached to the nitrogen at position 6, as indicated by the prefix "6-prop-2-enyl".
- The dione suffix denotes two ketone groups at positions 5 and 11, completing the molecular descriptor.
Structural descriptors include:
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for this compound is 81721-77-9 . Additional identifiers and database entries include:
These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks. For example, the NSC number links the compound to anticancer drug discovery efforts, while the DSSTox ID supports environmental toxicity assessments.
Structural Classification Within Polycyclic Aromatic Heterocycles
This compound belongs to the indenoisoquinoline subclass of polycyclic aromatic heterocycles (PAHs), characterized by:
- Fused aromatic systems : The indenoisoquinoline scaffold contains 14 π-electrons distributed across three fused rings, contributing to its planar geometry and aromatic stability.
- Heteroatom placement : A single nitrogen atom occupies position 2 in the isoquinoline moiety, creating a electron-deficient region that influences reactivity.
- Functionalization : The allyl group at position 6 introduces steric bulk and potential sites for further chemical modification, while the dione groups at positions 5 and 11 enable hydrogen-bonding interactions.
Comparative analysis with related structures reveals key distinctions:
- 6-Ethyl analog : Replacement of the allyl group with an ethyl moiety (CAS 112078-72-5) reduces π-orbital conjugation, altering electronic properties.
- Morpholinopropyl derivatives : Substitutions at position 2 with morpholine-containing chains (e.g., compound 16 in source 3) demonstrate enhanced topoisomerase inhibition.
Properties
CAS No. |
81721-77-9 |
|---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
6-prop-2-enylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C19H13NO2/c1-2-11-20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h2-10H,1,11H2 |
InChI Key |
LKYGYLCYRUQUNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Condensation of Indenoisochromene Precursors with Amines
According to patent EP3480187A1, indenoisoquinoline derivatives can be prepared by condensation of indeno[1,2-c]isochromene-5,11-diones with appropriate amines. This method allows for the introduction of various substituents, including allyl groups, by selecting suitable amines or alkylating agents.
Alkylation of Indenoisoquinoline Intermediates
Research literature describes the alkylation of hydroxy or amino-substituted indenoisoquinoline intermediates with allyl halides or allyl-containing reagents. For example, sodium hydride-mediated alkylation of a hydroxy precursor with allyl bromide in DMF solvent at room temperature yields the allyl-substituted product. The reaction is typically followed by purification via flash chromatography.
Multi-step Functional Group Transformations
The synthesis often involves:
- Protection and deprotection steps to manage reactive groups.
- Use of strong bases (e.g., sodium hydride) to generate nucleophilic sites.
- Heating under reflux conditions to promote substitution or cyclization.
- Purification by chromatographic techniques to isolate the pure compound.
Example Synthetic Sequence (Adapted from Research Findings)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Indeno[1,2-c]isochromene-5,11-dione + amine | Condensation to form indenoisoquinoline core | Variable | Base-catalyzed |
| 2 | Sodium hydride, DMF, allyl bromide | Alkylation at 6-position | ~56% | Room temperature, 3 h stirring |
| 3 | Workup with chloroform, water washes | Extraction and purification | - | Flash chromatography |
| 4 | Optional further functionalization | Additional substitutions or modifications | Variable | Depending on target derivative |
This sequence is consistent with the preparation of 6-allyl derivatives and related compounds.
Analytical Data Supporting Preparation
- Melting Point: Typically around 197–199 °C for intermediates similar to the target compound.
- IR Spectroscopy: Characteristic carbonyl stretches near 1650 cm⁻¹, allyl C=C stretches around 1640 cm⁻¹.
- NMR Spectroscopy: Allyl protons appear as multiplets around 5.4–6.1 ppm; aromatic protons between 7.0–8.0 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight (m/z 287 for the parent compound).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of indenoisochromene-5,11-diones with amines | Indenoisochromene dione, amines | Mild heating, solvent-dependent | Direct core formation, versatile | Requires precursor synthesis |
| Alkylation with allyl halides | Sodium hydride, allyl bromide, DMF | Room temperature, 3 h | Efficient allyl introduction | Sensitive to moisture, requires inert atmosphere |
| Multi-step functionalization | Various bases, solvents, protecting groups | Reflux, chromatographic purification | Allows structural diversity | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
DNA Intercalation: Intercalating into DNA and disrupting its function.
Signal Transduction: Modulating signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Key Observations :
- Polar substituents (e.g., methoxypropyl, morpholinopropyl) improve aqueous solubility, whereas non-polar groups (allyl, butyl) may enhance membrane permeability .
Physicochemical Properties
Notes:
Inference for Allyl Derivative :
- Its unsaturated structure could interact with Top1 via π-stacking, similar to aromatic substituents in Compound 15 .
Biological Activity
6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a member of the indenoisoquinoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This compound exhibits a variety of pharmacological properties, including topoisomerase inhibition, which is crucial for DNA replication and is a validated target in cancer therapy.
Chemical Structure and Properties
The molecular formula of 6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is , with a molecular weight of approximately 277.31 g/mol. The compound features a complex structure that contributes to its unique biological activity.
Topoisomerase Inhibition :
One of the primary mechanisms through which 6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione exerts its effects is by inhibiting topoisomerase I (Top1). Top1 is an enzyme that alleviates torsional strain in DNA during replication and transcription by creating transient single-strand breaks. Inhibition of Top1 leads to DNA damage and apoptosis in rapidly dividing cells, making it an effective strategy against cancer cells.
Anticancer Activity
Research indicates that compounds within the indenoisoquinoline class, including 6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione, show significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : In studies conducted on human cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer), this compound demonstrated IC50 values ranging from 0.5 to 3 µM, indicating potent anticancer activity compared to traditional chemotherapeutics like camptothecin .
Mechanistic Insights
Studies have shown that the compound induces apoptosis through both intrinsic and extrinsic pathways. It activates caspases and alters mitochondrial membrane potential, leading to cell death . Additionally, it has been noted for its ability to circumvent drug resistance mechanisms commonly seen in cancer therapies.
Case Studies
Clinical Relevance : Indenoisoquinolines have been evaluated in clinical trials for their efficacy in treating various cancers. For example:
- Indotecan , a derivative of indenoisoquinoline similar to 6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione, has shown promising results in Phase II trials for patients with refractory solid tumors .
Antimicrobial Activity
Emerging studies also indicate potential antimicrobial properties of this compound. In vitro tests have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis:
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 6-allyl-substituted indenoisoquinoline derivatives?
The synthesis of 6-allyl-indenoisoquinolines typically involves nucleophilic substitution or coupling reactions. For example, allylamine derivatives can be introduced via refluxing with indenoisoquinoline precursors in solvents like chloroform or tetrahydrofuran (THF), often using acid catalysts (e.g., HCl) or transition-metal catalysts (e.g., Pd(II)). Key steps include temperature control (0°C for diazotization; reflux for amine coupling) and purification via silica gel chromatography. For instance, copper(I) chloride and sodium nitrite were used in diazo reactions to introduce allyl groups under controlled conditions .
Basic: What analytical techniques are critical for characterizing indenoisoquinoline derivatives?
Structural confirmation requires a combination of:
- NMR spectroscopy : To resolve substituent positions (e.g., δ 8.71 ppm for aromatic protons in dimeric compounds) .
- IR spectroscopy : Identifies carbonyl stretches (~1698 cm⁻¹ for diones) and functional groups (e.g., azide at 2090 cm⁻¹) .
- HPLC : Validates purity (>95% in most cases) using C18 columns with methanol or acetonitrile mobile phases .
- Mass spectrometry : ESI-MS or HRMS confirms molecular ions (e.g., m/z 509 [M+Na]⁺ for azide derivatives) .
Advanced: How can reaction conditions be optimized to improve yields in indenoisoquinoline functionalization?
Yields depend on:
- Catalyst selection : Palladium(II) acetate and cesium carbonate enhance coupling efficiency in Sonogashira reactions (e.g., 38.7% yield for methyl propiolate derivatives) .
- Solvent systems : Polar aprotic solvents (DMF, THF) stabilize intermediates, while methanol/HCl mixtures facilitate deprotection (78% yield for methoxypropyl derivatives) .
- Temperature control : Low temperatures (0°C) prevent side reactions during diazotization, while reflux (90°C) accelerates amine coupling .
Advanced: How should researchers address contradictory bioactivity data in enzyme inhibition assays?
Conflicting results (e.g., variable Tdp1/Top1 inhibition) may arise from:
- Substituent effects : Bulky groups (e.g., 3-azidopropyl) can sterically hinder enzyme binding, while electron-withdrawing cyano groups enhance activity .
- Assay conditions : Validate using standardized protocols (e.g., pH, ionic strength) and include positive controls (e.g., camptothecin for Top1).
- Metabolite interference : LC-MS/MS can identify active metabolites (e.g., hydroxylated derivatives like m/z 321.1247) that alter potency .
Advanced: What strategies are effective for identifying and synthesizing metabolites of indenoisoquinolines?
Metabolite studies involve:
- In vitro incubation : Human liver microsomes generate hydroxylated metabolites (e.g., 6-(3-hydroxypropyl)-3-amino derivatives), detected via LC-MS/MS .
- Synthetic validation : Replicate putative metabolites (e.g., via acid hydrolysis of benzyloxy groups) and compare spectral data (NMR, IR) .
- Fragmentation analysis : Tandem MS identifies metabolic sites (e.g., m/z 303 → 275 indicates side-chain oxidation) .
Basic: What biological targets are associated with indenoisoquinoline derivatives?
Primary targets include:
- Tyrosyl-DNA-phosphodiesterase I (Tdp1) : Inhibition by cyano-substituted derivatives (e.g., IC₅₀ < 1 µM for compound 74) .
- Topoisomerase I (Top1) : Dimeric derivatives (e.g., compound 142) act as dual inhibitors (82% yield, 99.7% purity) .
- Chemopreventive pathways : Rexinoid analogs modulate nuclear receptors, validated via cell-based assays .
Advanced: How can structure-activity relationships (SAR) guide the design of potent indenoisoquinoline analogs?
SAR insights include:
- Side-chain length : Longer alkyl chains (e.g., butyl vs. methyl) enhance lipophilicity and membrane permeability but may reduce solubility .
- Electron-withdrawing groups : Nitro or cyano substituents at position 3 improve enzyme binding (e.g., 3-nitro derivatives show higher Tdp1 affinity) .
- Dimerization : Bis-indenoisoquinolines (e.g., compound 142) exhibit dual inhibition by bridging active sites of Top1 and Tdp1 .
Basic: How is purity assessed and maintained during indenoisoquinoline synthesis?
Purity is ensured by:
- Chromatography : Silica gel columns with gradient elution (e.g., chloroform:methanol 50:1) remove unreacted amines or byproducts .
- Recrystallization : High-melting solids (e.g., 270–271°C for propionamide derivatives) are recrystallized from acetone/chloroform .
- HPLC monitoring : Reverse-phase methods (MeOH/H₂O) confirm >95% purity post-synthesis .
Advanced: What methods resolve regioselectivity challenges in indenoisoquinoline functionalization?
Regioselective synthesis leverages:
- Directing groups : Methoxy or benzyloxy substituents (e.g., at position 9) direct electrophilic iodination to position 3 .
- Protection/deprotection : tert-Butoxycarbonyl (BOC) groups shield amines during azide substitution, preventing side reactions .
- Metal coordination : Palladium catalysts selectively activate C-I bonds in Suzuki-Miyaura couplings .
Advanced: How can researchers validate mechanistic hypotheses for indenoisoquinoline bioactivity?
Validation strategies include:
- Kinetic assays : Measure enzyme inhibition constants (Ki) under varying substrate concentrations .
- Molecular docking : Compare binding poses of nitro vs. amino derivatives in Tdp1/Top1 crystal structures (hypothesis-driven design).
- Metabolic profiling : Correlate metabolite structures (e.g., hydroxylated vs. oxidized) with activity shifts in cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
